molecular formula C10H10BrClO3 B14020744 2-Bromo-6-chloro-3-propoxybenzoic acid

2-Bromo-6-chloro-3-propoxybenzoic acid

Cat. No.: B14020744
M. Wt: 293.54 g/mol
InChI Key: YLRBEJPIHBLUAC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and propoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-propoxybenzoic acid typically involves the bromination and chlorination of a propoxybenzoic acid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-propoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-3-propoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-propoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-propoxybenzoic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Biological Activity

2-Bromo-6-chloro-3-propoxybenzoic acid is an aromatic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10BrClO3
  • Molecular Weight : Approximately 277.09 g/mol
  • Structure : Characterized by bromine and chlorine substituents on the benzene ring, along with a propoxy group attached to the benzoic acid moiety.

This compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to the formation of reactive intermediates that participate in further biochemical processes.
  • Cell Signaling : The compound may modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed and distributed throughout the body. It undergoes metabolism by various enzymes and is excreted through the kidneys. Environmental factors such as temperature and pH can influence its stability and efficacy.

Biological Effects

The biological effects of this compound can be categorized into several areas:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests potential use in treating inflammatory diseases .
  • Antitumor Activity : Research indicates that compounds targeting prostaglandin E2 (PGE2) receptors can inhibit tumor growth and metastasis in various cancer models. The overexpression of these receptors correlates with disease progression in cancers such as colorectal and lung cancer .
  • Neuroprotective Effects : Some studies suggest that antagonists of PGE2 receptors may provide neuroprotection in models of neurodegenerative diseases, indicating a potential therapeutic application for this compound in conditions like Alzheimer's disease .

Study 1: In Vitro Analysis on Cytokine Production

A study investigated the effects of this compound on cytokine production from THP-1 mononuclear cells. Results indicated that at concentrations of 50–100 μM, the compound significantly inhibited the release of IL-1β, IL-6, and IL-8, demonstrating its potential as an anti-inflammatory agent.

Study 2: Tumor Growth Inhibition

In a mouse model of colorectal cancer, administration of a related compound led to a reduction in tumor size and metastasis when combined with COX inhibitors. This suggests similar potential for this compound in cancer therapy.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H10BrClO3Anti-inflammatory, anti-tumor potential
4-Chloro-3-propoxybenzoic acidC10H11ClO3Interaction with cytochrome P450 enzymes
5-Bromo-2-chlorobenzoic acidC7H4BrClO2Used in hypoglycemic drug synthesis

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-bromo-6-chloro-3-propoxybenzoic acid

InChI

InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

YLRBEJPIHBLUAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Cl)C(=O)O)Br

Origin of Product

United States

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